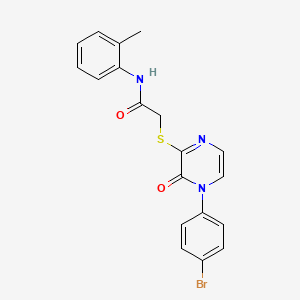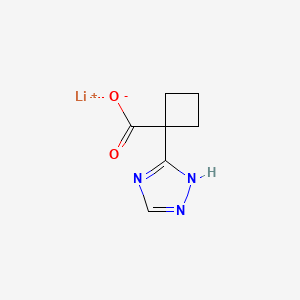
9-(2-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(2-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as EFP and has been synthesized using various methods.
Scientific Research Applications
Synthesis of Heterocyclic Compounds The compound 9-(2-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and its derivatives, have been synthesized and studied for various applications. For instance, a novel class of compounds including furan-fused heterocycles has been synthesized, showing the potential of this compound class in creating new chemical structures with specific properties (Ergun et al., 2014).
Antiprotozoal Agents Derivatives of the compound have shown potential as antiprotozoal agents. For example, a specific synthesis process led to compounds that exhibited high DNA affinities and showed significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating their potential in treating protozoal infections (Ismail et al., 2004).
Anticancer Applications Compounds related to 9-(2-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide have been evaluated for their antiproliferative activities on human cancer cell lines. Certain derivatives have shown potent antiproliferative activity and selectivity between cancer and normal cells, indicating their potential use as anti-lung cancer agents (Zhao et al., 2018).
Antimicrobial and Antioxidant Activities The synthesis and investigation of derivatives have also revealed their potential antimicrobial and antioxidant activities. This highlights the compound's relevance in developing new treatments against microbial infections and oxidative stress-related conditions (Devi et al., 2010).
Medicinal Chemistry of Nucleobases and Nucleosides The structural components of this compound, including furan and thiophene, play a critical role in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides. These components are essential in developing compounds with antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ostrowski, 2022).
Bioactive Compounds and Drug Design The compound's structure has relevance in the discovery of bioactive molecules, particularly in the design of drugs targeting specific diseases. Its derivatives have been included in the search for compounds with optimized biological activity and selectivity (Abu‐Hashem et al., 2020).
Computational Drug Design In silico studies have also been conducted on derivatives of this compound to assess their drug likeness properties. This approach helps in understanding the biological activity and optimizing the physicochemical properties of potential medicinal compounds, making them more effective and orally active (Singh et al., 2022).
properties
IUPAC Name |
9-(2-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c1-2-26-11-7-4-3-6-10(11)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-8-5-9-27-12/h3-9H,2H2,1H3,(H2,19,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSHGJFXPMKAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2799166.png)
![3-[(1,3-Thiazol-2-yl)amino]propanoic acid](/img/structure/B2799167.png)
![4-[2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2799169.png)
![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]propanamide](/img/structure/B2799170.png)


![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2799174.png)



![7-oxo-5-propyl-N-(4-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2799182.png)
